N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
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Overview
Description
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
It’s suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of similar compounds .
Biochemical Pathways
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Pharmacokinetics
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with benzyl chloride in the presence of a base to form the benzylated intermediate. This intermediate is then reacted with thioacetic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against various cancer cell lines.
Industry: May be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Uniqueness
N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to induce apoptosis through the mitochondrial pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQHYCHNYGHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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